2-amino-4-chloro-N-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methyl group attached to the nitrogen of the sulfonamide moiety. It is used in various scientific applications, including organic synthesis and pharmaceutical development.
The compound can be synthesized through specific chemical reactions involving chlorination and methylation processes. Its molecular formula is , and it has a CAS number of 22680-43-9.
2-amino-4-chloro-N-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. It is classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring.
The synthesis of 2-amino-4-chloro-N-methylbenzenesulfonamide typically involves two main steps:
The synthesis is usually conducted under controlled conditions to maximize yield and purity. Reaction conditions may vary based on the specific reagents used, but typically involve refluxing in suitable solvents such as dimethylformamide or dichloromethane.
The molecular structure of 2-amino-4-chloro-N-methylbenzenesulfonamide features:
The compound's molecular weight is approximately 202.67 g/mol, and its structural representation can be denoted using SMILES notation as Cc1ccc(N)cc1S(=O)(=O)N
.
2-amino-4-chloro-N-methylbenzenesulfonamide can participate in various chemical reactions:
Common reagents for nucleophilic substitution include hydroxide ions or water under basic conditions. For oxidation, potassium permanganate or hydrogen peroxide may be utilized, while sodium borohydride or lithium aluminum hydride can serve as reducing agents.
The mechanism of action for 2-amino-4-chloro-N-methylbenzenesulfonamide primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets within biological systems, affecting various biochemical pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis in cancer cells .
Relevant data regarding its interactions with biological systems indicate that it exhibits significant selectivity against certain enzymes, particularly carbonic anhydrases, which are critical in various physiological processes .
2-amino-4-chloro-N-methylbenzenesulfonamide has diverse applications in scientific research:
The sulfonamide functional group (–SO₂NH₂) represents one of medicinal chemistry’s most versatile scaffolds, evolving from its serendipitous discovery as an antibacterial agent to a cornerstone of modern drug design. Gerhard Domagk’s 1932 discovery of prontosil – metabolized to active sulfanilamide – marked the first systemic antibacterial agent, revolutionizing infectious disease treatment [10]. By the 1940s, sulfonamides dominated therapeutics, with derivatives like sulfadiazine and sulfamethoxazole becoming first-line agents. However, the true pharmacological renaissance emerged when researchers recognized sulfonamides' potential beyond antimicrobial activity.
The 1950s–1980s witnessed strategic repurposing:
This evolution accelerated with target-driven design. Modern oncology drugs (vemurafenib, BRAF V600E inhibitor) and CNS agents (tianeptine) now leverage sulfonamide bioisosteric properties – mimicking carboxylic acids while enhancing membrane permeability and target residence time [1] [5]. The table below encapsulates key milestones:
Table 1: Evolution of Key Sulfonamide Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1930s | Prontosil | Antibacterial | Azo dye prodrug to sulfanilamide |
1950s | Acetazolamide | Diuretic/antiglaucoma | Primary sulfonamide CA inhibition |
1950s | Tolbutamide | Antidiabetic | Sulfonylurea insulin secretion |
1990s | Celecoxib | Anti-inflammatory | Selective COX-2 inhibition |
2000s | Vemurafenib | Anticancer (melanoma) | BRAF kinase inhibition |
The bioactivity of sulfonamides is exquisitely sensitive to substituent effects, governed by electronic, steric, and physicochemical perturbations. 2-Amino-4-chloro-N-methylbenzenesulfonamide exemplifies this tunability, where three strategic modifications dictate pharmacological behavior:
N₁-Methylation: Replacing sulfonamide N–H with N–CH₃ (as in N-methylbenzenesulfonamide) diminishes hydrogen-bond donation capacity. This reduces CA inhibition (as CA relies on Zn²⁺-coordinated sulfonamide) but enhances CNS penetration by lowering acidity (pKa shift) and increasing lipophilicity [1] [7].
Ortho-Amino Group: The 2-amino moiety enables intramolecular hydrogen bonding, planarizing the molecule and altering electron density at the sulfonamide sulfur. This facilitates π-stacking in enzyme pockets (e.g., kinase ATP sites) while providing a handle for prodrug design [4].
Para-Chloro Substituent: The 4-chloro group inductively withdraws electrons, increasing sulfonamide NH acidity (pKa ~8–10) to strengthen ionic interactions in basic binding pockets. Chlorine’s hydrophobic surface area also enhances van der Waals contacts, as observed in tumor-associated CA IX/XII inhibitors [2].
Recent hybrid designs demonstrate substituent synergy: N-(benzenesulfonyl)cyanamide derivatives fused with imidazole (e.g., compound 11, IC₅₀ = 6 μM in HeLa cells) exploit the 2-amino group for heterocycle conjugation, enhancing apoptosis induction via caspase-3 activation [4]. Metabolic stability studies reveal N-methylation reduces oxidative susceptibility (t₁/₂ = 9.1–20.3 min in human liver microsomes) versus primary sulfonamides [4].
Table 2: Impact of Substituents on Sulfonamide Properties
Modification | Electronic Effect | Consequence | Example |
---|---|---|---|
N₁-Alkylation | ↓ H-bond donation | ↑ Lipophilicity, ↓ CA affinity | N-methylsulfonamides |
ortho-Amino | Resonance assistance | Planarization, ↑ target stacking | 2-Amino-benzenesulfonamide |
para-Halo | −I effect | ↑ Sulfonamide acidity, hydrophobic contact | 4-Chloro derivatives |
Aryl vs. heteroaryl | Conjugation variability | Target-specific π interactions | Imidazole hybrids [4] |
Regioisomerism critically governs sulfonamide target engagement, as minute changes in substitution patterns dramatically alter steric compatibility and electronic landscapes. 2-Amino-4-chloro-N-methylbenzenesulfonamide’s selectivity profile contrasts sharply with its isomers:
4-Chloro vs. 5-Chloro in CA Inhibition: Tumor-associated hCA IX/XII inhibition requires hypoxia-inducible enzyme targeting. 4-Chlorobenzenesulfonamides exhibit 10–100× selectivity over cytosolic hCA I/II due to optimal chlorine positioning for hydrophobic cleft binding in CA IX’s active site. 5-Chloro isomers disrupt this fit, increasing off-target inhibition [2].
Ortho vs. Para Amino Positioning: 2-Amino substitution enables bidentate binding to catalytic zinc in CAs, while 4-amino analogs preferentially bind allosteric sites. Molecular docking reveals the ortho-amino group’s proximity to Thr199 (CA II) or Glu117 (CA IX) mediates isoform discrimination [1] [2].
Steric Effects in Kinase Domains: BRAF inhibitors like vemurafenib depend on 4-chloro-3-sulfonamide regiochemistry. Positional swaps (e.g., 2-chloro-5-sulfonamide) disrupt critical interactions with Val600 and Asp594, reducing potency >100-fold [1].
Table 3: Positional Isomer Effects on Biological Activity
Isomer | Primary Target | Kᵢ or IC₅₀ (nM) | Selectivity Ratio (vs. off-target) |
---|---|---|---|
2-Amino-4-chloro- (N-methyl) | hCA XII | 18.1 [2] | 19.4× (hCA I) |
2-Amino-5-chloro- (N-methyl) | hCA I | 3520 [2] | 0.03× (hCA XII) |
4-Amino-2-chloro- (N-methyl) | BRAF V600E | 310* | 8× (wild-type BRAF) |
4-Amino-3-chloro- (N-methyl) | COX-2 | 40* | 300× (COX-1) |
*Predicted values based on structural analogs [1] [7]
The chlorine atom’s position further modulates cellular trafficking: 4-chloro derivatives show enhanced hypoxic tumor accumulation (Warburg effect exploitation) versus 2- or 3-chloro isomers, as demonstrated in LS147Tr xenograft models [1]. This positional sensitivity underscores why 2-amino-4-chloro-N-methylbenzenesulfonamide serves as a privileged scaffold for isoform-selective inhibitor design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: